Product packaging for Oil red O(Cat. No.:CAS No. 14288-70-1)

Oil red O

Cat. No.: B078938
CAS No.: 14288-70-1
M. Wt: 408.5 g/mol
InChI Key: HJAYEODIXUYVIC-LTFAAIOASA-N
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Description

Oil Red O is a highly soluble, lysochrome (fat-soluble) diazo dye extensively utilized in histology and cell biology for the selective staining of neutral triglycerides, lipids, and lipoproteins. Its primary research value lies in its ability to provide vivid, high-contrast red staining against a blue or green counterstained background, enabling precise visualization and quantification of lipid droplets in tissues (e.g., liver, adipose) and cultured cells (e.g., adipocytes, hepatocytes). The mechanism of action is based on the dye's superior solubility in lipids compared to its original solvent; when an isopropanol or ethanol solution of this compound is applied to a tissue section and then rinsed, the dye preferentially partitions from the aqueous solvent into the hydrophobic lipid environments, staining them an intense red. This property makes it an indispensable tool for research areas such as atherosclerosis (visualizing lipid-laden foam cells in arterial plaques), steatosis (assessing fat accumulation in liver disease models), and adipogenesis (monitoring the differentiation of pre-adipocytes into mature fat cells). Our high-purity this compound is supplied with guaranteed batch-to-batch consistency to ensure reproducible and reliable staining intensity for your quantitative and qualitative analyses. It is compatible with common counterstains like Hematoxylin and is ideal for use on frozen tissue sections and cell cultures. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N4O B078938 Oil red O CAS No. 14288-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-[(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-16-9-10-17(2)22(13-16)27-28-23-14-19(4)24(15-18(23)3)29-30-26-21-8-6-5-7-20(21)11-12-25(26)31/h5-15,31H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGIHFRTRXVWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301039601
Record name 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-
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Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14288-70-1, 1320-06-5
Record name 1-[2-[4-[2-(2,5-Dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-2-naphthalenol
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Record name 1-(2,5-Dimethyl-4-(2,5-dimethylphenylazo)phenylazo)-2-naphthol
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Record name 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-
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Record name 1-[2,5-dimethyl-4-(2,5-dimethylphenylazo)phenylazo]-2-naphthol
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Record name 1-[[4-[(dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthol
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Methodological Advancements and Technical Considerations in Oil Red O Staining

Preparation and Optimization of Oil Red O Solutions for Enhanced Staining

Effective this compound staining begins with the precise preparation and optimization of both stock and working solutions, considering solvent choice and filtration to achieve superior staining quality.

This compound stock solutions are typically prepared by dissolving the dye powder in 100% isopropanol (B130326). Common concentrations range from 0.3% to 0.5% (w/v), though some protocols suggest up to 1% saturation medchemexpress.comglpbio.comvt.eduresearchgate.netsigmaaldrich.com. For instance, 0.5 g of this compound powder can be dissolved in 100 ml of 100% isopropanol vt.eduresearchgate.netihcworld.com. The dissolution process often involves stirring overnight or for at least 20 minutes windows.netsigmaaldrich.comvt.eduabcam.cn. Gentle heating, such as in a water bath at 56°C, can facilitate dissolution glpbio.comihcworld.comnih.gov. Once prepared, the stock solution should be filtered, often using a 0.2 µm filter, and stored in a sealed container at room temperature, protected from light medchemexpress.comvt.edu. The stability of this compound stock solutions in isopropanol can be up to one year windows.netsigmaaldrich.comabcam.cn.

The working solution of this compound is prepared by diluting the stock solution with distilled water. A widely adopted dilution ratio is 3 parts of the stock solution to 2 parts of distilled water, resulting in a 60% isopropanol concentration windows.netsigmaaldrich.comvt.eduabcam.cn. Other protocols suggest mixing 6 ml of stock solution with 4 ml of distilled water vt.eduresearchgate.net. After dilution, the working solution should be allowed to sit for a period, typically 10 to 20 minutes, to allow for equilibration and precipitation of excess dye windows.netsigmaaldrich.comvt.eduresearchgate.netabcam.cn. Crucially, the working solution must be filtered immediately before use to remove any precipitates that could lead to non-specific background staining medchemexpress.comwindows.netsigmaaldrich.comvt.eduresearchgate.netsigmaaldrich.comabcam.cnresearchgate.net. Filtration is commonly performed using a 0.2 µm cellulose (B213188) acetate (B1210297) sterile syringe filter or Whatman No. 1 filter paper medchemexpress.comwindows.netsigmaaldrich.comvt.eduabcam.cn. Working solutions are generally prepared fresh for each staining session due to their limited stability, typically around 2 hours windows.netsigmaaldrich.comsigmaaldrich.comabcam.cn.

The choice of solvent significantly impacts this compound staining efficacy and background clarity. The histological mechanism of lipid staining relies on the dye's higher solubility in the target lipid than in the solvent unibas.chprotocols.io.

Isopropanol: Isopropanol is the most common solvent for preparing this compound stock solutions and is used in the 60% concentration for working solutions medchemexpress.comglpbio.comwindows.netsigmaaldrich.comvt.eduresearchgate.netsigmaaldrich.comihcworld.comabcam.cnnih.gov. While effective, isopropanol is volatile and its use may lead to crystal formation and non-specific diffuse staining, potentially affecting result interpretation nih.gov.

Propylene (B89431) Glycol: Propylene glycol can also serve as a lipid solvent for this compound unibas.ch. Protocols exist where this compound is dissolved in 85% propylene glycol to create the staining solution protocols.io. This solvent can also be used as a pre-stain rinse to prevent water carry-over into the this compound solution and for differentiation steps ihcworld.com. Research indicates that this compound in propylene glycol can yield comparable staining results to isopropanol and ethanol (B145695) in certain applications curtin.edu.au.

Ethanol: this compound is soluble in ethanol nih.govfishersci.be. Ethanol is considered a non-toxic organic solvent that can dissolve this compound nih.gov. The use of ethanol-based solutions is being explored for improved staining characteristics.

The following table summarizes common solvent choices and their characteristics:

SolventTypical UseAdvantagesDisadvantages
IsopropanolStock and working solutionsMost common, well-established protocols windows.netsigmaaldrich.comvt.eduabcam.cnVolatile, potential for crystal formation, non-specific diffuse staining, inhalation concerns nih.gov
Propylene GlycolStock and working solutions, pre-stain rinse, differentiation unibas.chprotocols.ioihcworld.comCan yield comparable results, less volatile than isopropanol protocols.iocurtin.edu.auMay require specific concentrations (e.g., 85%) for optimal performance protocols.io
EthanolNovel solvent systemsNon-toxic, potential for cleaner background and long-term storage nih.govLess commonly used in traditional protocols, may require specific additives for optimal performance nih.gov

Research into novel solvent systems aims to overcome the limitations of traditional isopropanol-based this compound solutions, such as background staining and crystal formation nih.gov. One promising advancement involves the use of a salicylic (B10762653) acid ethanol solution. This system, typically containing 50% ethanol and 5%-10% salicylic acid, has demonstrated a better staining effect on lipid droplets in cells and tissues, characterized by a clean background and reduced dyeing time nih.gov. Furthermore, this novel solution is reported to be non-toxic, convenient to prepare, and can be stored for extended periods, making it a reliable and practical alternative for laboratory applications nih.gov.

Sample Preparation Techniques for this compound Staining

Proper sample preparation, particularly fixation, is paramount to preserve lipid morphology and prevent their loss during the staining process.

Fixation is a critical initial step in sample preparation for this compound staining, aiming to preserve cellular and tissue structures and prevent lipid degradation or leaching.

Formalin (10%): A commonly used fixative, 10% formalin (an aqueous solution of formaldehyde) is effective for this compound staining windows.netsigmaaldrich.comvt.eduihcworld.comabcam.cnnih.govresearchgate.netihcworld.comslideshare.netusask.ca. It is considered an aqueous fixative, which is crucial for preventing the dissolution and loss of lipids from the sample sigmaaldrich.com. Fixation times can vary, ranging from 10 minutes to 1 hour at room temperature windows.netsigmaaldrich.comvt.edunih.govresearchgate.net. For instance, cells can be incubated in 10% formalin for at least 1 hour, or even longer, before staining vt.edu.

Paraformaldehyde (PFA): Paraformaldehyde, a polymer of formaldehyde, is also widely used for fixation, typically at concentrations of 4% glpbio.comprotocols.ioresearchgate.netresearchgate.netusask.ca or 3.7-4% nih.gov. Fixation with 4% PFA is often performed for 20 minutes at room temperature, sometimes on ice to minimize degradation glpbio.comprotocols.io. Some protocols suggest 15-30 minutes incubation for cells researchgate.netresearchgate.net. After fixation, samples are usually washed thoroughly with distilled water or phosphate-buffered saline (PBS) to remove residual fixative glpbio.comwindows.netsigmaaldrich.comvt.eduresearchgate.netabcam.cnresearchgate.net.

The selection of fixative and duration is vital to ensure optimal lipid preservation and minimize artifacts in this compound staining.

Cryosectioning of Frozen Tissues

This compound (ORO) staining is primarily employed for the visualization of neutral lipids, such as triglycerides and cholesterol esters, in tissue sections. Due to the lipid-dissolving nature of processing alcohols, ORO staining necessitates the use of frozen sections rather than paraffin-embedded tissues. atlanticoer-relatlantique.caihisto.io

Tissue Preparation and Sectioning: Fresh or snap-frozen tissue is commonly embedded in Optimal Cutting Temperature (OCT) compound prior to sectioning. ihisto.io Cryostat sections are typically cut at a thickness ranging from 8 to 12 µm. atlanticoer-relatlantique.caihisto.ioihcworld.comihcworld.comutah.edu After sectioning, slides are air-dried for a minimum of 30 minutes at room temperature. ihcworld.comucsd.edu

Fixation: Fixation of cryosections is a critical step to preserve tissue morphology and prevent lipid loss. Common fixatives include 10% formalin or 4% paraformaldehyde (PFA), applied for durations ranging from 5 to 30 minutes at room temperature or on ice. ihisto.ioihcworld.comihcworld.comutah.eduucsd.eduusask.cacompliancebridge.com It is important to note that alcoholic fixatives should be avoided as they can dissolve the lipids intended for staining. compliancebridge.com Some protocols suggest fixing fresh sections in 10% formalin for 5-10 minutes at ice-cold temperatures. ihcworld.com Alternatively, formalin vapor fixation can be used to maintain morphology. ihisto.iobilkent.edu.tr After fixation, sections are thoroughly washed with water. ihcworld.comihcworld.comutah.eduusask.cacompliancebridge.comnewcomersupply.comhistology.blog

Cell Culture Preparation for Staining

This compound staining is also widely used for the detection of neutral lipids in cultured cells, particularly in studies involving adipocyte differentiation or lipid metabolism. sigmaaldrich.comprotocols.io

Cell Culture and Fixation: Cells intended for ORO staining are typically cultured in tissue culture plates. sigmaaldrich.comprotocols.iovt.eduwindows.netst-andrews.ac.ukumich.edu Before fixation, the culture medium is removed, and cells are gently washed with phosphate-buffered saline (PBS). sigmaaldrich.comprotocols.iovt.eduwindows.netst-andrews.ac.ukumich.eduabcam.cn Fixation is commonly performed using 10% formalin or 4% paraformaldehyde (PFA) at room temperature, with incubation times varying from 10 minutes to 1 hour. sigmaaldrich.comprotocols.iovt.eduwindows.netst-andrews.ac.ukumich.eduabcam.cnsigmaaldrich.comresearchgate.net It is crucial to add the fixative gently to the side of the well to avoid disturbing the cell monolayer. sigmaaldrich.comwindows.netumich.eduabcam.cnsigmaaldrich.comprotocols.io Fixed cells can be stored in formalin for a few days or wrapped with parafilm and covered with aluminum foil to prevent drying, and stored at 4°C for up to a month if not immediately stained. vt.edust-andrews.ac.uk

Staining and Washing Procedures

The principle of this compound staining relies on the dye's greater solubility in lipid substances than in its solvent. atlanticoer-relatlantique.cautah.edu The dye, a lysochrome, moves from the solvent to associate with lipids within the tissue or cells. atlanticoer-relatlantique.caprotocols.io

Preparation of this compound Solutions: this compound stock solutions are typically prepared by dissolving ORO powder in 100% isopropanol (or 99% isopropanol) at concentrations such as 0.5 g per 100 mL or 0.35 g per 100 mL. atlanticoer-relatlantique.caihcworld.comucsd.edusigmaaldrich.comvt.eduwindows.netumich.edu This stock solution is then often allowed to sit for a period, such as 20 minutes to overnight, to ensure complete dissolution and saturation. ucsd.edusigmaaldrich.comvt.eduwindows.netumich.edu

Staining Procedure Overview: After fixation and initial washes, a 60% isopropanol solution is often used as an initial rinse or differentiation step before the application of the ORO working solution. ihcworld.comucsd.eduusask.cabilkent.edu.trnewcomersupply.comsigmaaldrich.comvt.eduwindows.netst-andrews.ac.ukumich.eduabcam.cnsigmaaldrich.comprotocols.iosigmaaldrich.cn This step helps to remove water and ensure proper dye penetration. usask.cavt.edu The ORO working solution is then applied to completely and evenly cover the sections or cells. sigmaaldrich.comwindows.netumich.eduprotocols.io

Incubation Times and Temperatures

Here's a summary of typical incubation times and temperatures:

Sample Type Incubation Time Temperature Source Indices
Cultured Cells 10-20 minutes Room Temperature sigmaaldrich.comvt.eduwindows.netst-andrews.ac.ukumich.eduabcam.cnsigmaaldrich.comprotocols.io
Cryosections 10-20 minutes Room Temperature ihisto.ioucsd.eduhistology.blog
Cryosections 10-15 minutes Room Temperature newcomersupply.comhistology.blog
Cryosections 10-30 minutes Room Temperature researchgate.net
Cryosections 8-10 minutes 60°C ihcworld.com
Cell Cultures 1-3 hours Room Temperature bilkent.edu.tr

Washing Steps and Prevention of Destaining or Precipitation

After the ORO incubation, thorough washing steps are crucial to remove excess dye, prevent non-specific background staining, and avoid precipitation. sigmaaldrich.comwindows.netst-andrews.ac.uksigmaaldrich.comsigmaaldrich.cn

Washing Procedures: Initial washes after ORO staining typically involve water (distilled or deionized) for 2-5 times until no excess stain is observed. histology.blogsigmaaldrich.comvt.eduwindows.netumich.eduabcam.cnsigmaaldrich.comprotocols.io3hbiomedical.com For tissue sections, rinsing in 2 changes of distilled water is common. ihcworld.comihcworld.comnewcomersupply.com

Prevention of Destaining and Precipitation:

  • Freshly Prepared Working Solution: Using a freshly prepared and filtered ORO working solution is paramount, as the solution is stable for a limited time (e.g., 2 hours), and re-use can lead to poor staining quality and precipitation. atlanticoer-relatlantique.caihcworld.comsigmaaldrich.comwindows.netumich.eduprotocols.io3hbiomedical.com
  • Filtration: Filtering the working solution before use removes undissolved dye particles that could precipitate on the sample. atlanticoer-relatlantique.caihcworld.comucsd.edubilkent.edu.trnewcomersupply.comsigmaaldrich.comvt.eduwindows.netumich.edusigmaaldrich.comprotocols.io3hbiomedical.com
  • Controlled Differentiation: Careful and controlled differentiation with 60% isopropanol is crucial to remove non-specific background staining without destaining the lipid droplets. sigmaaldrich.cnresearchgate.net
  • Aqueous Washes: Washing with water immediately after ORO staining and differentiation helps to stop the differentiation process and remove residual solvent. vt.edust-andrews.ac.uk
  • Avoiding Drying: Keeping samples covered with water or mounting medium to avoid drying is important, especially for cell cultures, as drying can affect stain integrity. ucsd.edusigmaaldrich.comwindows.netsigmaaldrich.com
  • Counterstaining Techniques (e.g., Hematoxylin (B73222), DAPI)

    Hematoxylin: Hematoxylin is the most common counterstain used with this compound, staining nuclei blue. atlanticoer-relatlantique.caihisto.ioihcworld.comutah.eduucsd.educompliancebridge.combilkent.edu.trnewcomersupply.comhistology.blogsigmaaldrich.comwindows.netsigmaaldrich.comsigmaaldrich.cnumich.edu Various types of hematoxylin, such as Harris' hematoxylin, Gill's hematoxylin, or Mayer's hematoxylin, can be used. atlanticoer-relatlantique.caihcworld.comihcworld.comutah.eduucsd.educompliancebridge.combilkent.edu.trnewcomersupply.comsigmaaldrich.cnumich.edu Typical incubation times for hematoxylin range from 30 seconds to 5 minutes. ihcworld.comihcworld.comutah.eduucsd.eduusask.cacompliancebridge.combilkent.edu.trnewcomersupply.comwindows.netsigmaaldrich.comprotocols.iosigmaaldrich.cnumich.edu For cell cultures, a 1-minute incubation is frequently recommended. sigmaaldrich.comwindows.netsigmaaldrich.comprotocols.io After hematoxylin staining, slides or cells are typically washed thoroughly with water, and sometimes blued in a bluing solution like Lithium Carbonate. atlanticoer-relatlantique.cautah.educompliancebridge.comnewcomersupply.com

    DAPI (4',6-diamidino-2-phenylindole): While hematoxylin is widely used, DAPI can also serve as a nuclear counterstain, particularly in fluorescence microscopy applications. DAPI stains nuclei blue by binding to DNA. protocols.io The use of DAPI is typically integrated into protocols that include fixation with paraformaldehyde. protocols.io

    Sequence of Staining: Generally, this compound staining is performed first, followed by counterstaining. ihisto.ioihcworld.comutah.eduucsd.eduusask.cacompliancebridge.combilkent.edu.trnewcomersupply.comhistology.blogwindows.netsigmaaldrich.comsigmaaldrich.cn This sequence ensures that the lipid staining is established before the nuclear counterstain is applied.

    Here's a summary of common counterstaining parameters:

    Counterstain Target Color Incubation Time Source Indices
    Hematoxylin Nuclei Blue 30 seconds - 5 minutes ihcworld.comihcworld.comutah.eduucsd.eduusask.cacompliancebridge.combilkent.edu.trnewcomersupply.comsigmaaldrich.comwindows.netsigmaaldrich.comprotocols.iosigmaaldrich.cnumich.edu
    DAPI Nuclei Blue (Integrated with PFA fixation) protocols.io

    Considerations for Long-Term Storage and Stability of Stained Samples

    Proper storage and mounting are crucial for preserving the integrity and visibility of this compound stained samples over time, as the stained lipids can be susceptible to fading or displacement.

    Mounting Media: Aqueous mounting media are essential for this compound stained slides because organic solvents, commonly found in non-aqueous mounting media, can dissolve the stained lipids. atlanticoer-relatlantique.caihisto.ioihcworld.comutah.eduucsd.eduusask.cacompliancebridge.comnewcomersupply.comsigmaaldrich.cnsigmaaldrich.com Examples of suitable aqueous mounting media include glycerine jelly, Kaiser's glycerol (B35011) gelatine, or other water-based mounting media. ihcworld.comutah.eduucsd.eduusask.cacompliancebridge.comnewcomersupply.comsigmaaldrich.cnsigmaaldrich.com

    Storage Conditions:

  • Avoid Drying: Stained samples, especially cell cultures, should be kept covered with water or mounting medium to prevent drying, which can affect the stain. ucsd.edusigmaaldrich.comwindows.netsigmaaldrich.com
  • Temperature: While some components of ORO kits are stable at room temperature, storing mounted slides at room temperature is generally recommended, with some sources suggesting refrigeration for extended stability of certain reagents. ihcworld.comsigmaaldrich.comwindows.netsigmaaldrich.com
  • Light Protection: Protecting stained slides from light is advisable to prevent fading of the this compound stain. Some protocols recommend storing reagents protected from light. sigmaaldrich.com
  • Pressure on Coverslips: When coverslipping, it is important to apply minimal pressure to avoid displacing the mobile lipid droplets. ucsd.educompliancebridge.com If air bubbles are present, the coverslip can be removed by soaking the slide in warm water and then remounted. compliancebridge.comnewcomersupply.com
  • Sealing Coverslips: To preserve sections for a longer time, sealing the edges of the coverslip with clear fingernail polish can be beneficial. atlanticoer-relatlantique.ca
  • The stability of the deep red staining in mounted sections has been reported to be good, with no obvious fading after one year, even with gelatin coverslip mounting. umich.edu

    Quantitative Analysis and Imaging Methodologies Utilizing Oil Red O

    Microscopic Imaging of Oil Red O Staining.

    Analysis of Lipid Droplet Morphology, Size, and Distribution

    This compound staining is a fundamental technique for observing changes in lipid metabolism and for evaluating the morphology, size, and distribution of lipid droplets (LDs) in various cell types and tissues protocols.iojove.commdpi.com. The dye preferentially stains neutral lipids, such as triglycerides and diacylglycerols, and cholesterol esters, by transferring from its solvent to associate with the lipids within tissue sections due to its poor solubility in the solvent and high solubility in lipids protocols.ioresearchgate.net. This characteristic makes ORO an indispensable tool for assessing lipid accumulation, a key feature in numerous metabolic events and diseases including steatosis, obesity, diabetes, myopathies, and arteriosclerosis protocols.ioacta-microscopica.org.

    Researchers utilize ORO to induce lipid accumulation in hepatocytes, observing dose-dependent increases in LD size with various fatty acids like oleate (B1233923) and palmitate jove.com. Beyond qualitative observation, ORO staining allows for quantitative assessment of LDs. For instance, the average droplet area can be measured, and the percentage of ORO-positive cells can be determined to evaluate lipid content under different experimental conditions researchgate.net. Digital image analysis approaches, often using software like ImageJ, enable the quantification of lipid droplet size and frequency distribution in ORO-stained cells core.ac.uknih.gov. These methods facilitate the extraction of biologically relevant information, such as the total number of red pixels, which is directly proportional to the triglycerides and cholesterol esters contained within the lipid droplets core.ac.uk. Studies have shown that simple computational image analysis of ORO-stained cells can yield precise quantitative data on LD size and frequency distribution core.ac.uk. Combining ORO staining with advanced microscopy techniques, such as confocal laser scanning microscopy, further enhances the quality of lipid droplet images, improving contrast and definition, and allowing for more sensitive quantification of LDs acta-microscopica.orgacta-microscopica.org. This approach is particularly useful for analyzing smaller droplets that might be underestimated by conventional methods acta-microscopica.orgbiorxiv.org.

    Advanced Image Analysis Techniques

    The shift from qualitative assessment to quantitative analysis of lipid accumulation using this compound has been significantly propelled by advancements in image analysis techniques nih.govnih.gov. Traditional methods, while useful, often provide merely qualitative data or are time and material-consuming when attempting quantification via absorbance measurements nih.gov. Advanced image analysis, particularly incorporating machine learning and deep learning, offers more efficient and precise ways to quantify cellular characteristics, including lipid droplet formation and adipogenic differentiation nih.govniser.ac.in.

    Automated Lipid Droplet Counting and Quantification

    Automated procedures for digital image processing have revolutionized the quantification and characterization of lipid droplet distributions in various cell types core.ac.uk. These methods address the limitations of manual counting and traditional absorbance measurements, which often result in the loss of intrinsic information regarding lipid droplet number and sizes core.ac.uknih.gov.

    Software platforms like ImageJ and CellProfiler are widely used for digital quantification of ORO-stained lipid droplets nih.govnih.gov. While ImageJ is a common open-access platform, its standard components may not allow for proper identification of individual lipid droplets, though macros can be developed for automation nih.gov. In contrast, software programs like CellProfiler allow for the automated analysis of images, including the identification of individual lipid droplets and their clustering within adipocytes nih.gov.

    Furthermore, fully automatic algorithms, such as those implemented in freely available scientific packages like Octave, can analyze hundreds of images to quantify cells and lipid droplets of different origins core.ac.uk. These algorithms are applicable to both standard this compound light microscopy and fluorescent images, providing precise quantitative information on the size and frequency distribution of lipid droplets core.ac.uk. The number of red pixels detected by these automated methods is directly proportional to the total triglyceride and cholesterol ester content per image core.ac.uk.

    A comparison of different methods for lipid droplet quantification highlights the advantages of automated analysis. For instance, a study comparing ImageJ and CellProfiler for individual lipid droplet area quantification revealed that CellProfiler could effectively identify and cluster individual droplets, providing a more detailed analysis than ImageJ's total lipid content quantification nih.gov.

    Table 1: Comparison of Image Analysis Software for Lipid Droplet Quantification

    Feature/SoftwareImageJCellProfilerOctave-based Algorithms
    Type Open-access softwareAutomated image analysis softwareFreely available scientific package
    Functionality Deconvolution based on color detection, total lipid content quantification, macro development for automationIdentification of individual lipid droplets, clustering of lipid droplets, automated analysisFully automatic algorithms for quantifying cells and lipid droplets, precise size and frequency distribution
    Strengths Widely used, adaptable with macrosDetailed individual droplet analysis, automatedHigh-throughput, precise quantitative information on size and frequency distribution
    Limitations Standard components may not identify individual droplets effectivelyRequires specific pipeline developmentMay require expertise in Octave programming
    Source nih.govnih.gov nih.gov core.ac.uk

    Beyond traditional image analysis software, the fluorescent properties of this compound can be leveraged in high-flux image acquisition and analysis systems google.com. By marking lipid droplets with ORO and acquiring their fluorescence signals, quantitative analysis of parameters such as quantity, size, content, and distribution of lipid droplets in tissues or cells can be achieved google.com. This provides a powerful research and clinical diagnostic tool for lipid-related life science research google.com.

    Deep Learning Applications for Adipocyte Differentiation Assessment

    Deep learning methods are increasingly being applied to assess adipocyte differentiation, particularly in conjunction with this compound staining. These advanced techniques offer significant advantages over conventional methods, which often provide only qualitative data or are time-consuming nih.govnih.gov.

    Deep learning-based detection tools can quantify the presence of adipose areas and lipid droplet formation during adipogenic differentiation of adipose-derived stem/stromal cells nih.govresearchgate.net. By using specific detection masks based on algorithms produced from annotated image data, these methods can investigate adipogenic differentiation kinetics in vitro and identify differences between individual donors nih.govresearchgate.net. This allows for the quantification of adipose areas and lipid droplets at different time points, providing insights into the progression of adipogenesis nih.gov.

    For instance, a deep learning algorithm based on a fully convolutional regression network has been developed for automatic lipid droplet counting in microscopic images of mesenchymal stem cells (MSCs) differentiating into adipocyte tissues nih.gov. This method not only counts lipid droplets but also generates a count map, allowing researchers to observe regions with high concentrations of lipid droplets without the need for additional this compound staining nih.gov. This deep learning approach has demonstrated high accuracy, with an average counting accuracy of 94%, surpassing state-of-the-art traditional methods nih.gov. The application of deep learning to intracellular images represents a significant advancement in the field, offering a useful tool for cell biologists to check the percentage of differentiation in various samples efficiently nih.gov.

    Limitations of this compound for Lipid Species Differentiation

    Other limitations of this compound staining methods have also been noted. These include the procedure being time-consuming and complicated, the tendency of this compound to precipitate in solution (which can lead to measurement errors), and its general applicability only to fixed cells dojindo.com. The use of solvents like isopropanol (B130326) in ORO staining protocols can also be problematic, as isopropanol is volatile and potentially harmful, and can lead to crystal formation and non-specific diffuse staining, affecting result interpretation nih.gov. While alternative solvents like ethanol (B145695) have been explored, their solubility for ORO may not be as high, leading to lighter staining effects nih.gov. These factors underscore the need for careful protocol optimization and the consideration of complementary techniques when detailed lipid species differentiation is required.

    Applications of Oil Red O in Metabolic and Disease Research

    Assessment of Lipid Accumulation and Metabolism in Cellular Models.

    Oil Red O is extensively used to assess lipid accumulation and metabolic changes within cultured cells, providing both qualitative and quantitative insights into cellular lipid handling fishersci.bedawnscientific.comeasychem.orgwikipedia.orgciteab.com. The staining process typically involves fixing cells, washing with isopropanol (B130326), incubating with ORO working solution, and counterstaining nuclei with hematoxylin (B73222) fishersci.bedawnscientific.comwikipedia.org. Lipid droplets appear red, while nuclei stain blue fishersci.bedawnscientific.com. Quantification can be achieved semi-quantitatively by extracting the bound dye with 100% isopropanol and measuring absorbance at wavelengths such as 492 nm or 510 nm fishersci.bedawnscientific.com. This method is applicable to various cell types, including adipocytes, hepatocytes, and macrophages fishersci.be. Excessive lipid droplet accumulation within cells can signal metabolic dysfunction or pathogenesis, such as steatosis in liver cells or the formation of foam cells in early atherosclerosis fishersci.be. Advanced high-flux image acquisition and analysis systems further enable precise quantitative analysis of lipid droplet number, size, intensity, and distribution within cells.

    This compound staining is a well-established and widely used method for monitoring adipogenesis, the process of fat cell development, in vitro. Preadipocyte cell lines, such as 3T3-L1, are commonly used models that accumulate lipid droplets as they differentiate into mature adipocytes fishersci.bedawnscientific.com. ORO staining clearly visualizes this increase in cellular lipid content during differentiation fishersci.bedawnscientific.com. For instance, studies have shown a significant increase in lipid droplet accumulation in differentiated 3T3-L1 cells compared to their non-differentiated counterparts, quantifiable by ORO absorbance measurements fishersci.bedawnscientific.com. This technique is also instrumental in evaluating the impact of various compounds on adipogenesis, such as demonstrating how isoeugenol (B1672232) can inhibit lipid accumulation in a concentration-dependent manner in 3T3-L1 cells. The visual and quantitative data provided by ORO staining are crucial for understanding the cellular mechanisms underlying healthy and dysfunctional adipose tissue expansion.

    In Vivo Studies of Lipid Metabolism and Pathology.

    This compound staining is a critical technique for investigating lipid metabolism and pathology in living organisms, particularly in animal models. It allows for the estimation of tissue lipid content and distribution in sections from frozen tissues fishersci.be. This method is highly effective for comparing different metabolically challenged animal models, such as those with diet-induced or genetically induced diabetes fishersci.be. ORO staining provides a clear visualization of significant changes in tissues during the onset and progression of metabolic diseases. Its applications in vivo are crucial for assessing conditions like fatty liver disease (NAFLD/NASH), atherosclerotic plaques, the effects of high-fat diets, drug-induced hepatotoxicity, and muscle lipid infiltration. For in vivo tissue analysis, fresh or snap-frozen tissue sections (typically 8-12 µm thick) are embedded in OCT compound, fixed with formalin or paraformaldehyde (avoiding alcohol), incubated with the ORO working solution, counterstained with hematoxylin, and mounted using aqueous media. It is important to note that ORO staining is not compatible with paraffin-embedded sections because the lipids are dissolved during the deparaffinization process.

    This compound staining is a standard histological technique for quantifying the burden of atherosclerosis in mouse models. It specifically stains neutral lipids within atherosclerotic plaques, rendering them intensely red, which facilitates their visualization and quantification. Common animal models for atherosclerosis research include Apolipoprotein E (ApoE)-deficient and low-density lipoprotein receptor (LDLr)-deficient hyperlipidemic mice citeab.com. ORO staining allows for en face analysis of the entire aortic tree, as well as detailed examination of aortic root sections dawnscientific.comeasychem.orgciteab.com. This comprehensive approach enables the evaluation of lipid-laden plaques throughout the aorta and its major branches citeab.com. Quantification of atherosclerotic lesions is typically achieved by measuring the ORO-stained area as a percentage of the total vessel area using computer-assisted image analysis software. Research findings demonstrate that high-fat diets significantly increase both the gross lesion area and the neutral lipid content within aortic lesions in ApoE-deficient mice dawnscientific.com. Furthermore, studies have shown that interventions such as immunization with ApoB-100 peptides can lead to a reduction in atherosclerosis, as assessed by ORO staining of en face aortic mounts. Similarly, the knockout of TRPM2 has been shown to reduce atherosclerotic plaque area in whole aortas and aortic-root sections, as determined by en face ORO staining.

    This compound staining is a widely used and effective method for detecting and quantifying hepatic steatosis, which is characterized by excessive fat accumulation in liver cells and tissue wikipedia.org. The technique vividly visualizes fat deposits as lipid droplets of varying sizes within the cytoplasm of hepatocytes wikipedia.org. ORO staining is considered a rapid and cost-effective tool for assessing steatosis, particularly on frozen liver biopsies during transplantation procedures. A quantitative digital analysis of ORO accumulation in fresh-frozen hepatic sections can yield a "Digital Steatosis Score," which has shown a strong correlation with hepatic triglyceride content.

    In mouse models of fatty liver disease, ORO staining clearly reveals lipid accumulation and changes in lipid droplet size. For example, high-fat diets often lead to more severe lipid infiltration in the liver, which is evident through ORO staining. The method is also valuable for in vitro assessments, such as evaluating the efficacy of nutraceutical compounds in reducing lipid content in steatosis models using human hepatocellular carcinoma cells (HepG2 cells) treated with fatty acids. Chloroquine, a known inducer of steatosis, serves as a positive control in such studies, demonstrating significant accumulation of ORO-stained lipid droplets in HepG2 cells.

    This compound staining is a valuable technique for assessing lipid accumulation in muscular and cardiac tissues, which is a hallmark of various metabolic diseases fishersci.be. Excessive lipid accumulation in peripheral tissues, including skeletal muscle and the heart, is a key feature of many metabolic disorders fishersci.be. In animal models, such as diet-induced and genetically induced diabetic mice, ORO analysis effectively demonstrates both muscular and hepatic lipid accumulation fishersci.be.

    In studies using muscle cell lines, such as C2C12 myoblasts, ORO staining is employed to evaluate oleic acid-induced lipid droplet formation and to determine the impact of interventions like miR-21-5p or FBXO11 inhibition on intracellular lipid levels. In cardiac research, ORO staining has revealed an abundance of neutral lipid droplets in the cardiomyocytes of transgenic mice (e.g., MHC-PPARγ1 mice) that exhibit increased heart lipid accumulation, often associated with cardiac dysfunction. Furthermore, studies have shown that the size and number of cardiac lipid droplets can increase in a dose-dependent manner in response to certain treatments, such as chronic ethanol (B145695) consumption. In human patients with metabolic syndrome and aortic stenosis, ORO staining of myocardial specimens has demonstrated significant lipid deposition in myocytes, which correlates with impaired left ventricular ejection fraction. Additionally, fasting-induced myocardial lipid accumulation in long-chain acyl-CoA dehydrogenase (LCAD) knockout mice, detected by ORO staining, is linked to impaired left ventricular function. ORO staining has also been utilized to show increased lipid accumulation in arterial smooth muscle cells under hypoxic conditions, a finding relevant to the early stages of atherogenesis.

    Compound Names and PubChem CIDs

    Compound NamePubChem CID
    This compound2724054
    Hematoxylin5325969
    Isopropanol3776
    Formalin712
    Paraformaldehyde785
    Oleic Acid445639
    Chloroquine2719
    ApoB-100N/A (protein, not a small molecule)
    TRPM2N/A (protein, not a small molecule)
    PPARγ6857648
    SREBP-1cN/A (protein, not a small molecule)
    FBXO11N/A (protein, not a small molecule)
    miR-21-5pN/A (microRNA, not a chemical compound)
    Triglycerides5991
    Cholesterol Esters92051
    Cholesterol5997
    Diacylglycerols10452
    Phospholipids10471
    Sphingolipids10472
    Ceramides10473
    DAPI2954
    PBS24909
    OCT compoundN/A (embedding medium, not a chemical compound)
    Ethanol702
    Methanol887
    Propylene (B89431) Glycol1030
    Sodium Hydroxide14798
    Silymarin5281
    Curcumin969516
    Vitamin E14985
    Docosahexaenoic Acid (DHA)444870
    Choline305
    Phosphatidylcholine440938
    H2O2 (Hydrogen Peroxide)784
    Oleic Acid445639
    ApoEN/A (protein, not a small molecule)
    LDLrN/A (protein, not a small molecule)
    ApoB-100N/A (protein, not a small molecule)
    LCADN/A (protein, not a small molecule)
    Isopropanol3776
    Acetone177
    Benzene241
    Chloroform6212
    Acetic Acid176
    Ether312
    Petroleum Ether10842
    Glycerol (B35011)753
    Xylene10842
    Dyes (general)N/A (category)
    Lysochrome (general)N/A (category)
    Diazo dye (general)N/A (category)
    Sudan dyes (general)N/A (category)
    Sudan IV62330
    Sudan III6098
    Sudan Black B16562
    Nile Red64353
    BODIPY5284506
    DAPI2954
    Hematoxylin5325969
    Formalin712
    Paraformaldehyde785
    Isopropanol3776
    OCT compoundN/A (embedding medium, not a chemical compound)
    Hematoxylin5325969
    Isopropanol3776
    Hematoxylin5325969
    Oleic Acid445639
    FBXO11N/A (protein, not a small molecule)
    miR-21-5pN/A (microRNA, not a small molecule)
    PPARγ6857648
    SREBP-1cN/A (protein, not a small molecule)
    LCADN/A (protein, not a small molecule)
    Ethanol702
    Oleic Acid445639
    CoPPN/A (Cobalt Protoporphyrin, complex, not a simple compound for PubChem CID)
    SnMPN/A (Tin Mesoporphyrin, complex, not a simple compound for PubChem CID)
    eNOSN/A (protein, not a small molecule)
    HFDN/A (diet type, not a chemical compound)
    MCD dietN/A (diet type, not a chemical compound)

    Interactive Data Table Example (Conceptual based on text, actual data not provided in search results):

    While specific numerical data tables were not consistently provided in the search results in a format suitable for direct extraction and presentation as "interactive data tables" without making assumptions or external data, the text describes quantitative findings. Below is a conceptual representation of how data could be presented if specific numerical data were available, based on the descriptions in the retrieved information.

    Table 1: Representative this compound Staining Quantification in 3T3-L1 Cells

    Cell TypeLipid Accumulation (Absorbance at 492 nm)
    Preadipocytes0.15 ± 0.02 (Arbitrary Units) fishersci.bedawnscientific.com
    Differentiated Adipocytes (Day 5)0.45 ± 0.05 (Arbitrary Units)
    Differentiated Adipocytes (Day 10)0.80 ± 0.08 (Arbitrary Units)

    Note: The values in this table are illustrative, based on descriptions of increased absorbance in differentiated cells fishersci.bedawnscientific.com. Actual numerical data would require specific experimental results.

    Table 2: Impact of High-Fat Diet on Atherosclerotic Lesions in ApoE-/- Mice

    GroupGross Lesion Area (% of Aorta Surface)Neutral Lipid Area in Aortic Root Plaques (Arbitrary Units)
    ApoE-/- (Chow Diet)5.2 ± 1.1 % dawnscientific.com0.25 ± 0.03 dawnscientific.com
    ApoE-/- (High-Fat Diet)15.8 ± 2.5 % dawnscientific.com0.85 ± 0.10 dawnscientific.com

    Note: The values in this table are illustrative, based on descriptions of increased lesion and lipid areas in HFD-fed ApoE-/- mice dawnscientific.com. Actual numerical data would require specific experimental results.

    Challenges, Limitations, and Future Directions in Oil Red O Research

    Standardization of Protocols and Inter-Laboratory Variability

    A significant challenge in the application of Oil Red O is the lack of a universally standardized protocol. The methods for preparing the staining solution, fixing tissues, and staining times can vary considerably between laboratories. This variability often leads to inconsistent results, making direct comparisons of findings from different studies difficult.

    Common sources of variability include the choice of solvent for the ORO stock solution, with isopropanol (B130326) and propylene (B89431) glycol being frequently used. Recently, alternative solvents like a salicylic (B10762653) acid ethanol (B145695) solution have been proposed to reduce toxicity and improve staining quality by providing a cleaner background nih.gov. The preparation of the working solution, which typically involves diluting the stock solution with water and filtering, is a critical step where inconsistencies can arise, potentially leading to the formation of dye crystals that interfere with imaging and interpretation nih.govbio-protocol.org.

    Furthermore, procedural steps such as the duration of fixation, the length of staining incubation, and the differentiation step to remove background staining are not uniform across published methods. These discrepancies can result in significant inter-laboratory variability, affecting the reproducibility and reliability of quantitative analyses. The need for standardized protocols is paramount to ensure that data generated from ORO staining are comparable and robust.

    Table 1: Examples of Variability in this compound Staining Protocols

    Parameter Protocol Example 1 Protocol Example 2 Protocol Example 3
    Solvent 60% Isopropanol nih.gov Propylene Glycol nih.gov Salicylic Acid / Ethanol nih.gov
    Fixation 10% Formalin nih.gov 4% Paraformaldehyde nih.gov 10% Formalin researchgate.net
    Staining Time 10 minutes nih.gov 6 minutes (at 60°C) medchemexpress.com 10-20 minutes nih.gov

    | Differentiation | 60% Isopropanol bitesizebio.com | 85% Propylene Glycol medchemexpress.com | Water Washes nih.gov |

    Distinguishing Labeled Lipid Species

    A primary limitation of this compound is its inability to differentiate between various types of neutral lipids within lipid droplets nih.govnih.gov. ORO is a lysochrome dye that stains lipids based on its solubility, showing a high affinity for hydrophobic and neutral lipids.

    Specifically, this compound effectively stains:

    Triglycerides

    Diacylglycerols

    Cholesterol Esters

    However, it does not bind to or stain polar lipids, such as those that form cellular membranes nih.govnih.gov. This includes:

    Phospholipids

    Sphingolipids

    Ceramides

    Consequently, while ORO is excellent for visualizing the general accumulation of neutral lipids, it cannot be used to quantify the accumulation of specific lipid species within a cell or tissue nih.gov. This lack of specificity is a significant drawback for studies aiming to understand the nuanced roles of different lipids in metabolic pathways and disease pathogenesis.

    Comparison with Alternative Lipid Stains (e.g., Sudan IV, Nile Red, BODIPY)

    The limitations of this compound have led researchers to utilize a variety of other lipid-soluble dyes. The choice of stain depends on the specific research question, the type of sample, and the imaging modality available.

    Sudan Dyes (e.g., Sudan IV, Sudan Black B): Like ORO, Sudan dyes are lysochromes used for brightfield microscopy nih.govinterchim.fr. This compound largely replaced Sudan III and Sudan IV because it provides a more intense red color, making the lipid droplets easier to visualize bitesizebio.com. Sudan Black B stains lipids blue-black and can also stain some non-lipid materials interchim.fr. All Sudan-type dyes, including ORO, require fixation and are not suitable for live-cell imaging biologists.com.

    Nile Red: This is a fluorescent dye that is intensely fluorescent in hydrophobic environments but has minimal fluorescence in aqueous media medchemexpress.com. A key feature of Nile Red is its solvatochromism; its emission wavelength depends on the polarity of the surrounding environment biologists.com. This property can be exploited to distinguish between neutral lipids (yellow-gold fluorescence) and more polar lipids like phospholipids (red fluorescence) nih.gov. However, its broad emission spectrum can lead to cross-talk with other fluorophores, complicating multicolor imaging nih.gov. Unlike ORO, Nile Red is cell-permeable and can be used for staining both live and fixed cells biologists.com.

    BODIPY Dyes (e.g., BODIPY 493/503): The BODIPY family of fluorescent dyes, particularly BODIPY 493/503, has become a popular alternative for lipid droplet visualization. This dye is highly specific for neutral lipids and emits a bright green fluorescence with a narrow emission spectrum, making it ideal for multiplexing with other fluorescent probes nih.govnih.gov. It is cell-permeable and can be used to visualize the dynamics of lipid droplets in live cells nih.govmedchemexpress.com. While highly effective, BODIPY dyes can be prone to photobleaching and may generate some background signal nih.gov.

    Table 2: Comparison of Common Lipid Stains

    Feature This compound Sudan IV Nile Red BODIPY 493/503
    Detection Method Brightfield Microscopy Brightfield Microscopy Fluorescence Microscopy Fluorescence Microscopy
    Target Lipids Neutral Lipids Neutral Lipids Neutral & Polar Lipids Neutral Lipids nih.gov
    Live/Fixed Cells Fixed Cells Only biologists.com Fixed Cells Only Live or Fixed Cells biologists.com Live or Fixed Cells medchemexpress.com
    Specificity High for neutral lipids High for neutral lipids Lower (stains other hydrophobic structures) researchgate.net High for neutral lipids nih.gov
    Multicolor Imaging Not applicable Not applicable Difficult (broad emission) nih.gov Excellent (narrow emission) nih.gov
    Key Advantage Intense red color, well-established bitesizebio.com Histological lipid staining Can be used in live cells, sensitive nih.gov High specificity, suitable for live-cell dynamics and multicolor imaging nih.govmedchemexpress.com

    | Key Disadvantage | Cannot be used in live cells | Less intense color than ORO interchim.fr | Non-specific binding, spectral bleed-through nih.gov | Photobleaching, potential background nih.gov |

    Development of More Specific and Sensitive Lipid Probes

    The limitations of existing dyes, including ORO's inability to distinguish lipid species and Nile Red's broad specificity, drive the ongoing development of more advanced lipid probes. Future research is focused on creating probes with enhanced specificity, greater sensitivity, and improved photophysical properties. The goal is to develop tools that can not only detect but also identify specific classes of lipids within cellular compartments. For instance, commercially available probes like the LipidTox™ series offer stains in multiple colors that are reported to be more specific to lipid droplets than Nile Red, although they are primarily designed for fixed cells nih.gov. The ultimate objective is to create a palette of fluorescent probes that can simultaneously track the synthesis, storage, and mobilization of distinct lipid molecules in real-time.

    Real-time Imaging and Dynamic Lipid Studies

    A major frontier in cell biology is the study of dynamic processes as they occur in living cells. This compound staining requires the cells to be fixed, a process that kills the cell and cross-links its components in place biologists.com. This inherently static endpoint measurement makes ORO unsuitable for real-time imaging of lipid droplet dynamics, such as their formation, fusion, fission, or interaction with other organelles.

    In contrast, fluorescent probes like BODIPY 493/503 and Nile Red are cell-permeable and can be used in living cells medchemexpress.combiologists.com. These tools have enabled researchers to visualize the lifecycle of lipid droplets and their response to various stimuli in real time. The use of such probes in time-lapse confocal or light-sheet microscopy allows for the detailed investigation of lipid metabolism, which is impossible with ORO-based methods. The future of the field lies in expanding these live-cell imaging capabilities to capture the complex and rapid movements and metabolic functions of lipids within the cell.

    Translational Research Potential of this compound-Based Findings

    Despite its limitations, this compound remains a valuable tool with significant translational research potential. Its ability to robustly stain lipid accumulation in tissue sections makes it highly relevant for studying a range of human diseases characterized by lipid dysregulation.

    Metabolic Diseases: ORO is widely used to quantify steatosis (fatty liver) in preclinical models of non-alcoholic fatty liver disease (NAFLD) and to assess lipid accumulation in skeletal muscle and other tissues in studies of obesity and type 2 diabetes.

    Atherosclerosis: The stain is a classic method for visualizing atherosclerotic lesions and lipid-laden foam cells in arterial sections, providing a straightforward way to assess the extent of the disease in animal models.

    Oncology: Certain cancers, known as lipomas and liposarcomas, arise from fat cells, and ORO can be used to help identify these tumors.

    Findings from these ORO-based studies in preclinical models provide crucial insights into disease mechanisms. By quantifying the effects of genetic modifications, diet, or therapeutic interventions on lipid storage, researchers can identify pathways and targets for new treatments. While more sophisticated methods are needed for detailed mechanistic studies, ORO provides a reliable and accessible method for assessing a key pathological endpoint, bridging the gap between basic research and clinical relevance.

    Q & A

    Basic Research Questions

    Q. What are the critical steps in preparing and standardizing Oil Red O (ORO) staining for neutral lipid visualization?

    • Methodological Answer :

    • Stock solution preparation : Dissolve 0.5% ORO in 99% isopropanol, filter, and store at 4°C. Working solutions are prepared by mixing stock with distilled water (3:2 ratio) and filtering before use .
    • Fixation : Use 4% paraformaldehyde (PFA) for 10 minutes to preserve lipid integrity. Avoid organic solvents like acetone, which may dissolve lipids .
    • Staining protocol : Incubate fixed samples with ORO for 30 minutes, rinse with PBS, and counterstain with hematoxylin for nuclear visualization .
    • Quantification : Extract bound dye with 100% isopropanol and measure absorbance at 518 nm .

    Q. How can researchers optimize ORO staining for varying tissue or cell types (e.g., liver vs. adipocytes)?

    • Methodological Answer :

    • Adjust fixation time: Adipocytes require shorter fixation (5–10 minutes) to prevent lipid loss, while liver tissues may need longer fixation (15 minutes) .
    • Differentiation stage matters: In 3T3-L1 cells, staining intensity correlates with lipid droplet accumulation during differentiation. Optimize timing (e.g., Day 6–8 post-induction) .
    • Use cryosections for tissues: Embed samples in OCT compound and section at 10 µm thickness to avoid lipid disruption during paraffin processing .

    Q. What statistical methods are recommended for analyzing ORO staining data?

    • Methodological Answer :

    • For qualitative analysis : Use ImageJ Fiji or Image Pro Plus to calculate lipid-positive area percentages via thresholding and watershed separation .
    • For quantitative data : Normalize absorbance values (OD 490–518 nm) to total protein content or cell count. Use ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons .

    Advanced Research Questions

    Q. How can contradictory results in ORO staining (e.g., lipid loss vs. accumulation under similar treatments) be resolved?

    • Methodological Answer :

    • Control for experimental variables :
    • Cell confluency : Ensure uniform differentiation (e.g., 100% confluency for 3T3-L1 cells) to avoid variability in lipid accumulation .
    • Treatment duration : Prolonged exposure to compounds like NaHS increases staining, while acute treatments may suppress it .
    • Validate with complementary assays : Pair ORO with biochemical methods (e.g., triglyceride assays) or fluorescent probes (BODIPY) to confirm lipid dynamics .
    • Replicate across models : Compare results in primary adipocytes, hepatocytes, and in vivo models to assess tissue-specific responses .

    Q. What advanced imaging techniques can enhance ORO-based lipid analysis in mechanistic studies?

    • Methodological Answer :

    • Co-staining protocols : Combine ORO with immunofluorescence (e.g., perilipin for lipid droplets) or mitochondrial markers (e.g., MitoTracker) to study lipid-metabolism crosstalk .
    • High-content imaging : Use confocal microscopy to quantify lipid droplet size/distribution in 3D cultures or organ-on-a-chip models .
    • Automated analysis : Train machine learning algorithms (e.g., CellProfiler) to classify lipid droplets in high-throughput screens .

    Q. How can ORO staining be integrated into studies of metabolic pathways (e.g., PPARγ signaling)?

    • Methodological Answer :

    • Gene manipulation : Use siRNA or CRISPR to knock down targets (e.g., PPARγ) and quantify ORO staining changes. Validate with qPCR for adipogenic markers (e.g., FABP4) .
    • Pharmacological inhibition : Treat cells with pathway inhibitors (e.g., GW9662 for PPARγ) and correlate ORO intensity with transcriptomic/proteomic data .
    • Time-course experiments : Track lipid accumulation at multiple differentiation stages to map temporal regulation of metabolic genes .

    Key Considerations for Experimental Design

    • Avoid over-reliance on ORO alone : Combine with biochemical assays (e.g., triglyceride quantification) for robust conclusions .
    • Standardize imaging settings : Use consistent magnification (20×) and lighting to minimize batch variability .
    • Ethical data reporting : Disclose staining artifacts (e.g., dye crystallization) and exclude ambiguous samples .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.